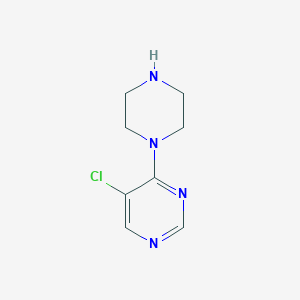

5-Chloro-4-(piperazin-1-yl)pyrimidine

Description

Properties

Molecular Formula |

C8H11ClN4 |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

5-chloro-4-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |

InChI Key |

LUIOOJLWCBAEPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2Cl |

Origin of Product |

United States |

Scientific Research Applications

Adenosine Receptor Antagonism

Recent studies have highlighted the role of piperazine-containing compounds, including derivatives of 5-Chloro-4-(piperazin-1-yl)pyrimidine, as adenosine A2A receptor antagonists. These compounds are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The antagonistic action at the A2A receptor has been linked to neuroprotective effects and the modulation of inflammatory responses in the central nervous system .

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2. For instance, compounds structurally related to this compound have shown promising results in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory conditions.

Cancer Research

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The structure–activity relationship (SAR) studies have identified specific modifications that enhance anticancer activity, making these compounds valuable candidates for further development in oncology .

Biological Evaluation

The biological evaluation of this compound has involved various assays to determine its pharmacological profiles:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinities with various biological targets, including adenosine receptors and other enzymes involved in inflammation and cancer progression.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth and modulating immune responses, providing insights into their therapeutic potential .

Case Study 1: Neuroprotection in Parkinson's Disease

A study evaluated the neuroprotective effects of a piperazine derivative related to this compound in a mouse model of Parkinson's disease. The results indicated significant improvements in motor function and reductions in neuroinflammation, suggesting that targeting adenosine receptors may be a viable strategy for treatment .

Case Study 2: Anti-inflammatory Effects

In another study, derivatives were tested for their ability to inhibit COX enzymes in vitro. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anti-inflammatory activity, with implications for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Solubility: Fluorinated derivatives (L4, L18) exhibit better aqueous solubility than non-polar analogs like L2, as evidenced by their lower logP values .

- Stability: Piperazine-containing compounds (e.g., 5-Chloro-6-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile ) demonstrate enhanced metabolic stability due to reduced cytochrome P450 interactions.

Research Findings and Trends

- Kinase Inhibitors : Compounds like 12r and 27g (imidazo[4,5-b]pyridine core) highlight the scaffold’s adaptability for targeting diverse kinases .

- SAR Insights : Substitution at position 4 of the pyrimidine ring is critical for activity, while piperazine modifications tune pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution, where a chloropyrimidine precursor reacts with piperazine under reflux conditions. For example, analogous syntheses involve reacting 2,4-dichloropyrimidine derivatives with piperazine in polar aprotic solvents (e.g., DMF) at 80–120°C. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine) and reaction time (12–24 hours) to maximize yield . Post-synthesis purification often employs column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How does the chlorine substituent influence the compound’s reactivity in further derivatizations?

The 5-chloro group facilitates nucleophilic displacement reactions. For instance, it can be replaced by amines or thiols under basic conditions (e.g., KCO in DMSO at 60°C) to generate 5-amino or 5-thioether analogs. Kinetic studies suggest higher reactivity at the 5-position compared to other chlorinated pyrimidines due to electron-withdrawing effects from the piperazine group .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions. For example, reaction path searches using software like Gaussian or ORCA can identify optimal leaving groups (e.g., Cl vs. F) and solvent effects. Computational workflows combined with experimental validation (e.g., in situ IR monitoring) reduce trial-and-error approaches by >40% .

Q. What strategies resolve contradictions between theoretical predictions and experimental yields in derivatization reactions?

Discrepancies often arise from unaccounted steric hindrance or solvent interactions. A systematic approach includes:

- Microkinetic modeling : Integrates computational free-energy profiles with experimental rate data to identify bottlenecks .

- High-throughput screening : Tests 10–20 solvent/base combinations (e.g., DMF/EtN vs. THF/DBU) to empirically optimize conditions .

- Isotopic labeling : Tracks reaction intermediates (e.g., N-piperazine) via LC-MS to validate mechanistic hypotheses .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Stability studies show degradation follows first-order kinetics under acidic (pH < 3) or basic (pH > 10) conditions. Hydrolysis at pH 7.4 (37°C) results in a half-life of ~72 hours, with piperazine ring-opening as the primary degradation pathway. Buffered solutions (pH 6.5, ammonium acetate) are recommended for long-term storage .

Q. What role does the piperazine moiety play in modulating biological activity, and how is this evaluated?

Piperazine enhances solubility and bioavailability via hydrogen bonding. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified piperazine substituents (e.g., methyl, acetyl) and testing in vitro assays (e.g., kinase inhibition). Comparative pharmacokinetic profiling (e.g., logP, plasma protein binding) identifies optimal substituents for target engagement .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction parameters with yield/purity .

- Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.